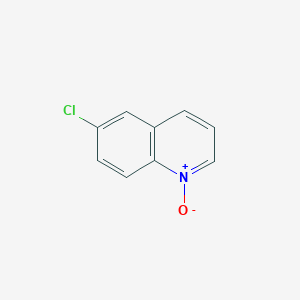

6-Chloroquinoline 1-oxide

Description

Historical Trajectories of Quinoline (B57606) N-Oxide Chemistry Research

The study of quinoline, a heterocyclic aromatic organic compound, dates back to 1834 when it was first extracted from coal tar. wikipedia.org The subsequent exploration of its derivatives led to the investigation of quinoline N-oxides. The introduction of an N-oxide functional group to the quinoline core significantly alters its electronic properties, making the ring system more reactive and amenable to a variety of chemical transformations. researchgate.netresearchgate.net Early research, dating back to the mid-20th century, laid the groundwork for understanding the fundamental reactivity of these compounds. nih.gov

The oxidation of quinolines to their corresponding N-oxides is a key transformation. A common method involves the use of hydrogen peroxide in glacial acetic acid. cdnsciencepub.com This process introduces an oxygen atom onto the nitrogen of the quinoline ring, a modification that activates the molecule for further functionalization. The presence of the N-oxide group has been shown to direct subsequent reactions to specific positions on the quinoline ring, a feature that has been extensively exploited in synthetic chemistry. researchgate.netccspublishing.org.cn

Strategic Significance of Quinoline N-Oxides as Advanced Research Intermediates

Quinoline N-oxides, including 6-Chloroquinoline (B1265530) 1-oxide, are highly valued as advanced research intermediates due to their enhanced reactivity and regioselectivity in a multitude of organic reactions. researchgate.netsioc-journal.cn The N-oxide group acts as an internal activating and directing group, facilitating functionalization at positions that are otherwise difficult to access in the parent quinoline. researchgate.net This has made them indispensable tools for the construction of complex molecular architectures.

The versatility of quinoline N-oxides is demonstrated by their participation in a wide array of transformations, including:

C-H Functionalization: The N-oxide group enables the direct functionalization of C-H bonds at various positions, notably at the C2 and C8 positions. researchgate.netccspublishing.org.cn This allows for the introduction of diverse substituents such as alkyl, alkenyl, aryl, amino, and amido groups. researchgate.netgoogle.com

Nucleophilic and Electrophilic Reactions: The electronic nature of the quinoline N-oxide ring facilitates both nucleophilic and electrophilic substitution reactions, expanding the range of possible synthetic modifications. researchgate.net

Cycloaddition Reactions: Quinoline N-oxides can participate in cycloaddition reactions, leading to the formation of novel heterocyclic systems.

The presence of a chloro-substituent at the 6-position, as in 6-Chloroquinoline 1-oxide, further influences the reactivity of the molecule, offering additional handles for synthetic manipulation and allowing for the exploration of structure-activity relationships in newly synthesized compounds.

Articulation of Research Scope and Objectives Pertaining to this compound

The specific research interest in this compound stems from its potential as a precursor to a variety of functionalized quinoline derivatives. The chloro-substituent provides a site for nucleophilic aromatic substitution and cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of chemical moieties. beilstein-journals.org

Current research objectives focusing on this compound include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and efficient methods for the synthesis and functionalization of this compound. This includes the use of various catalytic systems to achieve high yields and regioselectivity. beilstein-journals.org

Synthesis of Biologically Active Molecules: A significant driver of research is the potential to use this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications. Quinoline derivatives have shown a broad spectrum of biological activities. researchgate.netchemrestech.commdpi.com

Exploration of Reaction Mechanisms: Detailed mechanistic studies are crucial for understanding the reactivity of this compound and for the rational design of new synthetic transformations. ccspublishing.org.cn

The data below provides some of the reported nuclear magnetic resonance (NMR) and mass spectrometry data for a derivative of this compound, specifically 2-benzyl-6-chloroquinoline 1-oxide. This type of data is fundamental for the characterization of newly synthesized compounds in academic research.

| Data Type | Value |

| ¹H NMR (400 MHz, CDCl₃) δ | 8.75 (d, J = 9.3 Hz, 1H), 7.79 (d, J = 2.1 Hz, 1H), 7.67 (dd, J = 9.3, 2.1 Hz, 1H), 7.50 (d, J = 8.7 Hz, 1H), 7.41 – 7.27 (m, 5H), 7.08 (d, J = 8.7 Hz, 1H), 4.45 (s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) δ | 148.36, 140.01, 136.18, 134.12, 130.99, 129.77, 129.63, 128.87, 127.08, 126.61, 123.77, 123.12, 121.71, 37.30 |

| HRMS (ESI-TOF) m/z | Calcd for C₁₆H₁₂ClNO [M+H]⁺: 270.0680, found: 270.0663 |

| Table based on data from rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHMUMWHRMAAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)[N+](=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495316 | |

| Record name | 6-Chloro-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6563-10-6 | |

| Record name | 6-Chloro-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloroquinoline 1 Oxide

Direct Oxidation Routes to Quinoline (B57606) N-Oxides from Precursors

The most straightforward approach to synthesizing 6-chloroquinoline (B1265530) 1-oxide is the direct oxidation of the nitrogen atom in 6-chloroquinoline. This transformation is commonly achieved using several oxidative protocols.

Peracid-Mediated Oxidation Protocols

Peroxy acids, or peracids, are among the most common and effective reagents for the N-oxidation of quinolines and other N-heterocycles. The reaction involves the transfer of an oxygen atom from the peracid to the nitrogen atom of the quinoline ring.

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose due to its commercial availability and reactivity. researchgate.net The oxidation is typically carried out by treating the quinoline derivative with m-CPBA in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3). mdpi.comrsc.org The reaction generally proceeds smoothly at temperatures ranging from 0 °C to room temperature. rsc.orgacs.org For instance, the oxidation of 4,7-dichloroquinoline (B193633) with m-CPBA in chloroform at room temperature for 5 hours yields the corresponding N-oxide in 81% yield. nih.gov Similarly, treating 7-acetamido-8-benzyloxyquinoline with m-CPBA in 1,2-dichloroethane (B1671644) gives the N-oxide in 82% yield after 48 hours at room temperature. mdpi.com

Another established method involves the use of hydrogen peroxide in conjunction with a carboxylic acid, typically glacial acetic acid. researchgate.netacs.org This mixture forms a peroxy acid in situ. The reaction requires heating, usually to around 65-70 °C, for several hours to achieve complete conversion. researchgate.netacs.org This method has been successfully used to prepare 4,7-dichloroquinoline 1-oxide in 87% yield. nih.govacs.org In some cases, the quinoline-N-oxide was initially formed by oxidation with peracetic acid, which was then activated for further reaction. rug.nl

Table 1: Examples of Peracid-Mediated N-Oxidation of Quinolines

| Substrate | Oxidizing Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | m-CPBA | CHCl₃ | rt, 5 h | 81% | nih.gov |

| 7-Acetamido-8-benzyloxyquinoline | m-CPBA | 1,2-Dichloroethane | rt, 48 h | 82% | mdpi.com |

| Quinoline | m-CPBA | CH₂Cl₂ | 0 °C to rt, overnight | - | rsc.org |

| 4,7-Dichloroquinoline | 30% H₂O₂ / Acetic Acid | - | 70 °C, 1 h | 87% | nih.gov |

| Quinoline | 30% H₂O₂ / Acetic Acid | - | 65-70 °C, 3 h | - | researchgate.net |

Transition Metal-Catalyzed Oxidation Strategies

While less common than peracid-based methods for simple N-oxidation, transition metal catalysts have been employed for the oxidation of quinolines. These methods are often explored for their potential catalytic efficiency and alternative reaction pathways. Ruthenium and manganese are two metals that have shown utility in this area.

Ruthenium catalysts, for example, can mediate the oxidation of quinolines. acs.org Research has shown that a ruthenium-catalyzed oxidation of quinoline can occur using oxygen as the oxidant, albeit in moderate yield. acs.org More frequently, ruthenium catalysts are employed in tandem reactions where the N-oxide is a key intermediate. For instance, Ru(II)-catalyzed C8-H arylation of quinoline N-oxide involves the coordination of the N-oxide to the metal center, followed by C-H activation and subsequent deoxygenation, highlighting the dual role of the catalyst. researchgate.netacs.org

Manganese-based catalysts have also been investigated for oxidation reactions, including the epoxidation of alkenes and the synthesis of quinolines. researchgate.net Manganese complexes with quinoline-based ligands have been used for oxidations with hydrogen peroxide. researchgate.net More specifically, manganese photocatalysts have been developed for the synthesis of quinolines from ortho-aminobenzyl alcohols and ketones under aerobic conditions, where an oxidation step is integral to the reaction mechanism. nih.govresearchgate.net

Development of Emerging Oxidative Methodologies

Recent advancements in synthetic chemistry have led to novel methods for generating quinoline N-oxides, often under milder or more specific conditions. These emerging strategies include photocatalysis and unique cyclization reactions.

Visible-light photoredox catalysis offers a modern approach to organic transformations. scispace.com While many studies focus on the functionalization of pre-formed N-oxides, the underlying photochemistry is relevant. rsc.org For example, Eosin Y has been used as a photocatalyst for the C2-alkylation of quinoline N-oxides with N-hydroxyphthalimide esters under visible light. acs.org

A notable metal-free methodology involves the direct nitration of quinoline N-oxides using tert-butyl nitrite (B80452) (TBN) as both the nitro source and oxidant, which proceeds via a free radical process with high regioselectivity. mdpi.com

A distinct ring-closure strategy that incorporates the N-oxide functionality involves the reaction of ortho-nitro chalcones with hydrazine (B178648) hydrate. This transition-metal-free method proceeds under mild conditions and offers good functional group tolerance, constructing the quinoline N-oxide ring system in a single, environmentally friendly step with nitrogen gas as the only byproduct.

Functional Group Interconversions Leading to 6-Chloroquinoline 1-oxide

An alternative to direct oxidation involves creating the target molecule by modifying a related scaffold or by constructing the ring system from acyclic precursors in a way that incorporates the necessary chloro and N-oxide functionalities.

Regioselective Halogenation Strategies on Quinoline N-Oxide Scaffolds

The direct chlorination of a pre-formed quinoline N-oxide scaffold is governed by the electronic properties of the N-oxide group, which deactivates the ring towards electrophilic substitution but activates the C2 and C4 positions for nucleophilic attack. Consequently, direct electrophilic chlorination at the C6 position is not a commonly reported or favored pathway.

Instead, halogenation of quinoline N-oxides is typically regioselective for other positions. For example, a novel method for the regioselective C2-chlorination of heterocyclic N-oxides has been developed using triphenylphosphine (B44618) (PPh3) and trichloroacetonitrile (B146778) (Cl3CCN) as chlorinating reagents. researchgate.net This reaction proceeds efficiently for a variety of substrates. researchgate.net Other methods achieve functionalization at the C8 position through rhodium or iridium catalysis, where the N-oxide acts as a directing group. A palladium-catalyzed reaction can also convert 8-aryl-substituted quinoline N-oxides into the corresponding 2-chloroquinolines using thionyl chloride. scispace.com These examples underscore that functionalization is directed away from the C6 position, making this route synthetically challenging for preparing this compound from quinoline N-oxide.

Ring-Closure Approaches Incorporating Chloro and N-Oxide Functionalities

A more versatile strategy involves constructing the 6-chloroquinoline ring system from simpler, non-quinoline precursors. These methods build the chloro-substituted ring and can either incorporate the N-oxide simultaneously or allow for its formation in a subsequent step.

Classic quinoline syntheses, such as the Skraup or Doebner-Miller reactions, provide a viable route. These reactions utilize an aniline (B41778) derivative, and by starting with 4-chloroaniline, one can synthesize 6-chloroquinoline. The resulting 6-chloroquinoline can then be oxidized to the target this compound using the peracid-mediated methods described in section 2.1.1. For example, a mixture of 4-chloroaniline, benzaldehyde, and phenylacetylene (B144264) can be reacted in the presence of FeCl3 to produce 6-chloro-2,4-diphenylquinoline.

More contemporary ring-closure methods build the N-oxide functionality directly into the cyclization process. One such method involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. This approach starts with a nitroarene, which can be substituted with chlorine at the appropriate position, and constructs the quinoline N-oxide ring. Another powerful technique is the KHMDS-mediated ring-opening and reconstruction of anthranils with arylacetonitriles. This method can utilize a 5-chloroanthranil as a starting material to generate a multisubstituted 2-aminoquinoline (B145021) N-oxide, demonstrating a sophisticated ring transformation that incorporates both the chloro-substituent and the N-oxide.

Table 2: Examples of Ring-Closure Syntheses

| Starting Materials | Key Reagents/Catalyst | Product Type | Strategy | Reference |

|---|---|---|---|---|

| 4-Chloroaniline, Glycerol | H₂SO₄, Oxidant | 6-Chloroquinoline | Skraup synthesis followed by oxidation | |

| 4-Chloroaniline, α,β-Unsaturated carbonyl | Acid Catalyst (e.g., HCl) | 6-Chloroquinoline | Doebner-Miller reaction followed by oxidation | |

| Alkylidene O-Nitroarylacetonitrile | Base | Substituted Quinoline N-oxide | Base-induced cyclization | |

| 5-Chloroanthranil, Arylacetonitrile | KHMDS | 6-Chloro-2-aminoquinoline N-oxide | Ring-opening/reconstruction |

Principles of Green Chemistry Applied to this compound Synthesis Research

The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, is an area of active research. researchgate.net Traditional synthesis methods for the quinoline scaffold often involve harsh conditions, toxic reagents, and significant waste generation. researchgate.netresearchgate.net Modern approaches aim to mitigate these issues by developing more environmentally benign protocols. tandfonline.com

For the specific N-oxidation step to produce this compound, green chemistry principles focus on several key areas:

Alternative Oxidizing Agents: The development of cleaner oxidation technologies is a primary goal. A notable advancement is the use of electrochemically generated peroxodicarbonate (PODIC) as an oxidizing agent. acs.org This method avoids the need to store and handle potentially hazardous concentrated oxidizers. The on-demand generation of the oxidant is a significant step towards safer and more sustainable chemical processes. acs.org

Benign Solvents: Many conventional N-oxidation procedures employ chlorinated solvents like dichloromethane or chloroform. acs.orgmdpi.com Green chemistry encourages the replacement of these hazardous solvents with more environmentally friendly alternatives. tandfonline.comacs.org Research in green quinoline synthesis often explores the use of water, which is non-toxic, non-flammable, and readily available. tandfonline.com The electrochemical N-oxidation method, for instance, has been shown to be effective in toluene/water mixtures. acs.org

Catalysis: While the N-oxidation of quinoline is often a stoichiometric reaction, the synthesis of the 6-chloroquinoline precursor can be improved through catalysis. Green approaches in this area focus on using inexpensive, non-toxic, and reusable catalysts. For example, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been reported as an environmentally benign catalyst for the synthesis of the quinoline core. bohrium.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important strategy. researchgate.net

The following table compares a conventional synthesis method with a greener alternative based on key green chemistry principles.

| Principle | Conventional Method (m-CPBA) | Greener Alternative (Electrochemical) |

|---|---|---|

| Reagent Profile | Uses m-CPBA, a potentially explosive peroxy acid that is typically purchased and stored. | Utilizes peroxodicarbonate (PODIC) generated in-situ from less hazardous precursors, avoiding storage and transport of strong oxidants. acs.org |

| Solvent | Commonly uses chlorinated solvents like dichloromethane (CH₂Cl₂). acs.org | Can be performed in alternative solvents, including toluene/water mixtures. acs.org |

| Energy Source | Relies on thermal energy for reaction progression. | Uses electricity as a "reagent," which can be sourced from renewable energy, contributing to the defossilization of chemical processes. acs.org |

Reactivity Profiles and Mechanistic Investigations of 6 Chloroquinoline 1 Oxide

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 6-Chloroquinoline (B1265530) 1-oxide

Nucleophilic aromatic substitution (SNAr) represents a cornerstone of heterocyclic chemistry, and 6-chloroquinoline 1-oxide serves as a versatile substrate for such transformations. The presence of the N-oxide functionality and the chloro substituent significantly influences the reactivity and regiochemistry of these reactions.

Analysis of Regioselectivity and Stereoselectivity in Transformations

The regioselectivity of SNAr reactions on the quinoline (B57606) 1-oxide scaffold is profoundly dictated by the electronic influence of the N-oxide group. This group activates the heterocyclic ring towards nucleophilic attack, particularly at the C2 and C4 positions. nih.govscispace.com For instance, in the related compound 4,7-dichloroquinoline (B193633) 1-oxide, amination with morpholine (B109124) occurs regioselectively at the C4 position, displacing the chlorine atom at that site. preprints.org This highlights the N-oxide's ability to direct incoming nucleophiles.

The substitution pattern on the quinoline ring is a critical determinant of regioselectivity. The presence of additional activating groups, such as a nitro group, further enhances the susceptibility of the ring to nucleophilic attack. In 6-bromo-5-nitroquinoline, the bromine at C6 is activated by the adjacent nitro group at C5, facilitating its substitution by nucleophiles like morpholine and piperazine. semanticscholar.org This principle suggests that in this compound, the introduction of a strong electron-withdrawing group at C5 would similarly activate the C6 position for SNAr.

While direct studies on the stereoselectivity of SNAr reactions involving this compound are not extensively documented, the principles of stereochemistry are crucial in the broader context of quinoline chemistry. For example, catalyst-free reactions of quinolines with acylethynylpyrroles can produce 2-(E-2-acylethenylpyrrolyl)quinolines stereoselectively. nsf.gov

Mechanistic Pathways of SNAr Transformations

The predominant mechanism for SNAr reactions is a two-step addition-elimination process. researchgate.net This pathway involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Recent studies, however, suggest that a concerted SNAr (cSNAr) mechanism, where bond formation and bond cleavage occur in a single step, may also be operative in some cases. mdpi.com The specific pathway is influenced by the nature of the substrate, nucleophile, leaving group, and solvent.

In specific transformations involving quinoline N-oxides, more complex mechanistic routes have been proposed. For example, the reaction of 4,7-dichloroquinoline 1-oxide with benzonitrile (B105546) in the presence of sulfuric acid is thought to proceed through the formation of a highly electrophilic nitrilium ion. preprints.org This intermediate can then react with the N-oxide via either a [3+2]-dipolar cycloaddition to form an oxadiazolidine intermediate or through a nucleophilic addition to create a Reissert-type intermediate. preprints.org

Influence of the N-Oxide Moiety on Reactivity Profiles

The N-oxide moiety is a powerful activating group that significantly enhances the reactivity of the quinoline ring toward nucleophiles. researchgate.net It functions as a strong electron-withdrawing group through resonance, reducing the electron density at the C2 and C4 positions and making them more electrophilic. nih.govscispace.com This activation is crucial for promoting C-H functionalization reactions under milder conditions than those required for the parent quinoline. researchgate.net

The oxygen atom of the N-oxide can also act as a coordinating site for Lewis or Brønsted-Lowry acids. This interaction further increases the electrophilicity of the quinoline ring, leading to a significant acceleration of SNAr reaction rates. This strategy has been employed to facilitate various transformations, including C2-amination and C2-heteroarylation. nih.gov

The N-oxide group can be deoxygenated during the reaction sequence. For example, a copper-catalyzed deoxygenative C2-sulfonylation of quinoline N-oxides with sodium sulfinate proceeds via a Minisci-like radical coupling. mdpi.com Similarly, deoxygenative C2-heteroarylation can be achieved using N-sulfonyl-1,2,3-triazoles in a metal-free process. nih.gov

Electrophilic Substitution Reactions on the Quinoline Ring System

While the N-oxide group activates the pyridine (B92270) ring for nucleophilic attack, it deactivates the carbocyclic (benzene) ring toward electrophilic substitution. However, electrophilic reactions can still occur, often with regioselectivity influenced by the existing substituents.

Nitration and Sulfonation Studies

Nitration is a key electrophilic substitution reaction for introducing the nitro group, a versatile functional group, onto the quinoline scaffold. The position of nitration is highly dependent on the reaction conditions and the substitution pattern of the quinoline derivative.

In a study on 6-bromoquinoline-1-oxide, regioselective nitration was achieved at the C5 position under mild conditions, yielding 6-bromo-5-nitroquinoline-1-oxide. semanticscholar.org This indicates that the nitration of this compound would likely also favor the C5 position. The synthesis of 4,7-dichloro-8-nitroquinoline (B8771835) from 4,7-dichloroquinoline using sodium nitrate (B79036) and sulfuric acid further demonstrates the feasibility of nitrating chloro-substituted quinolines. scholaris.ca

Sulfonation introduces the sulfonic acid group (-SO₃H) and is typically carried out using fuming sulfuric acid. libretexts.org While specific sulfonation studies on this compound are limited, related reactions have been reported. For instance, 2-sulfonylquinolines have been synthesized from quinoline N-oxides and sulfonyl chlorides through a deoxygenative C2-H sulfonylation. mdpi.com This method, however, proceeds through a nucleophilic substitution mechanism rather than a classic electrophilic aromatic substitution. The reversibility of sulfonation makes the sulfonic acid group a useful directing blocking group in multi-step syntheses. libretexts.org

Table 1: Examples of Electrophilic Substitution on Quinoline Derivatives

| Starting Material | Reagents | Product | Position of Substitution |

| 6-Bromoquinoline-1-oxide | HNO₃/H₂SO₄ | 6-Bromo-5-nitroquinoline-1-oxide | C5 |

| 4,7-Dichloroquinoline | NaNO₃/H₂SO₄ | 4,7-Dichloro-8-nitroquinoline | C8 |

| Quinoline N-oxide | RSO₂Cl, CS₂, Et₂NH | 2-Sulfonylquinoline | C2 |

Note: The table provides examples of electrophilic substitution on related quinoline compounds to infer the reactivity of this compound.

Reinvestigations of Halogenation Processes

Halogenation is a fundamental process for functionalizing the quinoline ring system. The regioselectivity of halogenation is influenced by both the inherent electronic properties of the quinoline N-oxide and the specific halogenating agent used.

A novel method for the regioselective C2-chlorination of various heterocyclic N-oxides, including quinoline N-oxides, has been developed using triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating system. researchgate.net This reaction proceeds with high efficiency and selectivity, tolerating a wide range of functional groups. researchgate.net Traditional reagents like phosphorus oxychloride (POCl₃) are also commonly used for C2-chlorination of quinoline N-oxides.

Studies on the halogenation of substituted quinolines provide further insight. For example, the halogenation of 6-chloro-8-nitroquinoline (B1596401) with N-chlorosuccinimide or N-bromosuccinimide in acetic acid results in substitution at the C3 position. fordham.edu This demonstrates that even with an electron-withdrawing nitro group present, electrophilic attack on the pyridine ring is possible. The bromination of 8-aminoquinoline (B160924) with elemental bromine leads to the formation of 5,7-dibromo-8-aminoquinoline, showcasing the powerful activating and directing effect of the amino group. acgpubs.org

Rearrangement Reactions Facilitated by the N-Oxide Functionality

The N-oxide group in this compound significantly influences its reactivity, enabling a variety of rearrangement reactions. This functionality allows for transformations that are not typically observed in the parent quinoline molecule.

The Polonovski-Potier reaction and similar transformations are characteristic reactions of N-oxides when treated with activating agents like acetic anhydride (B1165640). lew.ro In a general sense, the reaction of a quinoline N-oxide with acetic anhydride involves the nucleophilic attack of the N-oxide oxygen on the anhydride. lew.rosemanticscholar.org This is followed by deprotonation and a researchgate.netresearchgate.net-sigmatropic rearrangement, ultimately leading to the formation of a carbostyril (2-quinolone) derivative. lew.roscispace.comwikipedia.org Specifically, for quinoline N-oxides, this reaction typically yields the corresponding carbostyril. scispace.com

The reaction can be influenced by the solvent and the presence of substituents on the quinoline ring. For instance, the reaction of 6-methoxyquinoline (B18371) N-oxide with acetic anhydride proceeds with a higher yield compared to the unsubstituted quinoline N-oxide, which is attributed to the electron-donating nature of the methoxy (B1213986) group enhancing the nucleophilicity of the N-oxide. semanticscholar.org Microwave irradiation has been shown to significantly improve reaction times and yields for these types of rearrangements. lew.ro

A plausible mechanism for this transformation involves the initial formation of an adduct between the N-oxide and acetic anhydride. Subsequent deprotonation of a methyl group (if present at the 2-position) or the C2-proton of the quinoline ring leads to an intermediate that undergoes a Claisen-type rearrangement to furnish the final product. lew.ro

The Meisenheimer rearrangement is a thermal reaction of tertiary amine N-oxides that typically results in the formation of tertiary N-alkoxyamines. synarchive.com This rearrangement can proceed through either a organic-chemistry.orgnih.gov- or a researchgate.netnih.gov-sigmatropic shift. synarchive.comacs.org While the classic Meisenheimer rearrangement involves the migration of an alkyl or aryl group from the nitrogen to the oxygen, analogous reactivity can be observed in heterocyclic N-oxides.

In the context of quinoline N-oxides, related transformations can occur. For example, a tandem hydroamination/Meisenheimer rearrangement sequence has been developed for certain systems to overcome unfavorable reaction thermodynamics. acs.org This involves the formation of an N-oxide intermediate which then rearranges to a more stable product. acs.org

Furthermore, nucleophilic attack at the C2-position of quinoline N-oxides is a common mechanistic step in many reactions. nih.govchinesechemsoc.org This can lead to intermediates that, while not strictly Meisenheimer rearrangements, involve the migration of groups and the breaking and forming of bonds adjacent to the N-O function. For instance, in a skeletal editing reaction, the nucleophilic addition of a methysulfinyl carbanion to the 2-position of a quinoline N-oxide initiates a cascade of events including ring opening and re-closing. chinesechemsoc.org

Reduction and Deoxygenation Methodologies for this compound

The reduction of the N-oxide functionality and the pyridine ring are important transformations of this compound, providing access to both 6-chloroquinoline and 6-chloro-1,2,3,4-tetrahydroquinoline.

Catalytic hydrogenation is a widely used method for the reduction of quinoline derivatives. For the hydrogenation of 6-chloroquinoline to 6-chloro-1,2,3,4-tetrahydroquinoline, various catalysts have been explored. Supported gold catalysts have shown remarkable chemoselectivity, exclusively hydrogenating the pyridine ring without causing dehalogenation. acs.org This is a significant advantage over some traditional platinum group metal (PGM)-based catalysts which can lead to dehalogenation byproducts. acs.org

Atomically dispersed iridium on molybdenum carbide (Ir/α-MoC) has also proven to be a highly efficient and selective catalyst for the hydrogenation of 6-chloroquinoline, achieving high conversion and selectivity to the desired tetrahydroquinoline derivative. oup.comustc.edu.cn Molybdenum disulfide (MoS2) has also been investigated as a catalyst for the hydrogenation of 6-chloroquinoline. rsc.org

The choice of catalyst and reaction conditions is crucial for achieving the desired outcome. For example, while some palladium catalysts can be used, they may also promote dehalogenation. acs.org The hydrogenation of quinolines is often regioselective, yielding the 1,2,3,4-tetrahydroquinoline (B108954) product exclusively. acs.org

Table 1: Catalytic Hydrogenation of 6-Chloroquinoline

| Catalyst | Product | Selectivity | Reference |

|---|---|---|---|

| Au/TiO2 | 6-Chloro-1,2,3,4-tetrahydroquinoline | >99% | acs.org |

| 7% Ir/α-MoC | 6-Chloro-1,2,3,4-tetrahydroquinoline | 97% | ustc.edu.cn |

| MoS2 | 6-Chloro-1,2,3,4-tetrahydroquinoline | - | rsc.org |

This table summarizes the catalytic performance in the hydrogenation of 6-chloroquinoline to its tetrahydroquinoline derivative.

Various chemical reagents can be employed for the reduction and deoxygenation of this compound. Sodium borohydride (B1222165) is a common reducing agent, and its reactivity can be modulated by the reaction conditions and additives. jst.go.jpgoogleapis.com For instance, the reduction of 4-substituted quinoline N-oxides with sodium borohydride can lead to a mixture of products, including the deoxygenated quinoline and hydroxylaminoquinoline derivatives. jst.go.jp The combination of sodium borohydride with Raney nickel in water provides a chemoselective method for the deoxygenation of N-oxides. researchgate.net

Phosphorus-based reagents are also effective for deoxygenation. For example, phosphoryl chloride (POCl₃) can be used to deoxygenate quinoline N-oxides, often as part of a process to introduce a chlorine atom at the 2-position. nih.gov Red phosphorus in a KOH/DMSO system has been shown to selectively reduce halogenated quinolines without affecting the aromatic heterocycle. rjeid.com

Other methods for deoxygenation include the use of sodium sulfinates in a metal-free dual radical coupling process and ruthenium(II)-catalyzed reactions where the catalyst facilitates both C-H activation and in-situ deoxygenation. rsc.orgnih.gov A system of iodide and formic acid has also been reported as a sustainable reductant for the deoxygenation of heterocyclic N-oxides. jst.go.jp

Table 2: Chemical Reduction/Deoxygenation of Quinoline N-Oxides

| Reagent/System | Product Type | Reference |

|---|---|---|

| Sodium Borohydride | Deoxygenated quinoline, reduced derivatives | jst.go.jp |

| Sodium Borohydride/Raney Nickel | Deoxygenated N-oxide | researchgate.net |

| Phosphoryl Chloride | Deoxygenated and chlorinated quinoline | nih.gov |

| Red Phosphorus/KOH/DMSO | Dehalogenated quinoline | rjeid.com |

| Sodium Sulfinates | Deoxygenated and sulfonylated quinoline | rsc.org |

| Ru(II) catalyst | Deoxygenated and arylated quinoline | nih.gov |

This table provides an overview of various chemical methods for the reduction and deoxygenation of quinoline N-oxides.

Cycloaddition Reactions and Pericyclic Processes

Quinoline N-oxides and their derivatives can participate in various cycloaddition and pericyclic reactions, leading to the formation of complex polycyclic structures. The reactivity in these processes is often dictated by whether the reaction proceeds through the N-oxide itself or a derived intermediate.

Quinolinium ylides, which can be generated from the corresponding quinolinium salts (which in turn can be derived from quinolines), are known to undergo [3+2] dipolar cycloaddition reactions with electron-poor alkenes. beilstein-journals.org These reactions typically proceed with high regio- and stereoselectivity. For instance, quinolinium salts derived from 6-chloroquinoline have been reacted with N-methylmaleimide to form pyrroloquinoline adducts as single stereoisomers. beilstein-journals.org

Photochemical reactions of quinoline N-oxides can also lead to pericyclic processes. Irradiation can induce rearrangement to form carbostyrils, a reaction that is thought to proceed through an oxaziridine (B8769555) intermediate. scispace.comwur.nl In some cases, ring expansion to a seven-membered ring or ring contraction to a five-membered ring can occur, depending on the substituents and reaction conditions. wur.nl

Furthermore, dearomative cycloadditions of quinoline derivatives have been reported. For example, an energy transfer-mediated cascade dearomative [2+2] cycloaddition between 6-chloroquinoline and 2-chloropropene (B1346963) under acidic conditions, using an iridium photosensitizer, has been shown to produce a unique pyridine-fused 6-5-4-3 ring system with high diastereoselectivity. researchgate.net

Advanced Synthetic Applications and Derivatization Strategies of 6 Chloroquinoline 1 Oxide

Utilization as a Synthetic Building Block for Complex Heterocycles

6-Chloroquinoline (B1265530) 1-oxide has emerged as a valuable precursor for the synthesis of a wide array of complex heterocyclic structures. The N-oxide group activates the quinoline (B57606) core, particularly at the C2 and C8 positions, facilitating reactions that are otherwise difficult to achieve with the parent heterocycle. acs.orgchemicalbook.com

The N-oxide moiety in 6-chloroquinoline 1-oxide is instrumental in directing the introduction of new functional groups onto the quinoline ring with high regioselectivity. researchgate.net A prominent example is the deoxygenative C2-heteroarylation, which provides a metal-free pathway to α-triazolylquinolines. nih.gov In these reactions, the N-oxide activates the C2 position for nucleophilic attack. nih.gov

A notable transformation involves the reaction of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles. The reaction proceeds via a proposed mechanism where the N-oxide's oxygen atom attacks the sulfonyl group, which facilitates the release of a triazolyl anion. nih.gov This anion then attacks the now electrophilic C2 position of the quinoline ring, leading to the desired C2-substituted product and concomitant deoxygenation. nih.gov This methodology is efficient, occurs under mild, room temperature conditions, and demonstrates the synthetic utility of the N-oxide group as an activating and directing element. nih.gov

The versatility of this approach is demonstrated by its tolerance to various substituents on the quinoline N-oxide core.

Table 1: Synthesis of C2-Substituted Quinolines via Deoxygenative Heteroarylation

| Quinoline N-oxide Substrate | Product | Yield (%) |

|---|---|---|

| Quinoline 1-oxide | 2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 92 |

| This compound | 6-Chloro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 89 |

| 6-Methylquinoline 1-oxide | 6-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 91 |

| 7-Chloroquinoline 1-oxide | 7-Chloro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 90 |

| 8-Methylquinoline 1-oxide | 8-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 86 |

Data sourced from a study on deoxygenative C2-heteroarylation of quinoline N-oxides. nih.gov

The activated nature of the quinoline N-oxide ring system makes it a suitable substrate for constructing fused polyheterocyclic architectures, which are prevalent in biologically active molecules and functional materials. nih.gov Methodologies for creating these fused systems often involve the formation of new rings by leveraging the reactivity of the N-oxide or by using it as a directing group in C-H activation/annulation cascades. acs.org

One general strategy involves transition-metal-catalyzed C-H activation, where the N-oxide can direct a metal catalyst to a specific C-H bond (often at the C8 position), initiating a cyclization sequence with a bifunctional coupling partner. acs.org For instance, rhodium(III)-catalyzed reactions of quinoline N-oxides can lead to the synthesis of quinoline-fused heterocycles. acs.org Although specific examples starting directly from this compound are specialized, the established reactivity patterns for quinoline N-oxides are broadly applicable.

Cycloaddition reactions represent another powerful tool for building fused rings. The quinoline N-oxide system can participate in various cycloaddition pathways, acting as a diene or dipolarophile to construct new carbocyclic or heterocyclic rings fused to the quinoline core. These reactions provide a stereocontrolled and efficient route to complex polycyclic systems.

Research in Ligand Design and Coordination Chemistry Involving Quinoline N-Oxides

The oxygen atom of the N-oxide group in this compound is a strong Lewis base, making it an excellent coordination site for metal ions. This property has been exploited in the fields of ligand design and coordination chemistry.

Aromatic N-oxides, including quinoline N-oxide derivatives, are effective ligands for a variety of transition metals. They typically coordinate to metal centers through the N-oxide oxygen atom. The electronic and steric properties of the quinoline ring can be tuned by substituents, such as the chloro group at the 6-position, which can influence the stability and geometry of the resulting metal complexes.

Research has shown that quinoline N-oxide readily forms coordination complexes with zinc(II) halides. In these complexes, the zinc ion is typically coordinated by two quinoline N-oxide ligands and two halide anions, resulting in a distorted tetrahedral geometry. rsc.org The coordination occurs specifically through the oxygen atom of the N-oxide group. rsc.org

Table 2: Selected Bond Lengths and Angles in ZnCl₂(QNO)₂ Complex

| Parameter | Value |

|---|---|

| Zn-O Bond Length | 2.01 Å (avg.) |

| Zn-Cl Bond Length | 2.22 Å (avg.) |

| O-Zn-O Angle | 99.5° |

| Cl-Zn-Cl Angle | 119.8° |

Data represents typical values for dichloridobis(quinoline N-oxide-κO)zinc(II). rsc.org

The ability of quinoline N-oxides to act as ligands has led to their investigation in catalytic systems. The N-oxide can function as a directing group in metal-catalyzed C-H functionalization reactions, enhancing both reactivity and regioselectivity. rsc.orgacs.org Computational studies have provided insight into the mechanisms of these catalytic processes. For instance, in palladium(II)-catalyzed reactions, the N-oxide can direct C-H activation at either the C2 or C8 position, depending on the specific palladium catalyst and reaction conditions. rsc.orgresearchgate.net Similarly, Iridium(III)-catalyzed amidation of quinoline N-oxide has been shown computationally to proceed exclusively at the C8 position due to the stability of the resulting metallacycle intermediate. acs.orgacs.org

Furthermore, quinoline N-oxide derivatives can participate directly in catalytic transformations. A notable example is the light-induced, zinc-catalyzed isomerization of quinoline N-oxides to quinolin-2(1H)-ones. rsc.org This photochemical reaction proceeds with high atom economy, demonstrating a novel catalytic application for this class of compounds. rsc.org

Precursor Applications in Materials Science Research (e.g., polymerizable monomers, optoelectronic materials)

While the quinoline scaffold is a well-known component in materials designed for optoelectronic applications due to its electron-transporting capabilities, thermal stability, and tunable electronic properties, the specific use of this compound as a direct precursor in this field is an emerging area of research. researchgate.netnih.gov The inherent properties of the quinoline core suggest its potential for creating novel polymers and materials with interesting photo-physical characteristics. researchgate.net

The introduction of polymerizable groups onto the this compound framework could, in principle, yield monomers for creating specialized polymers. Such materials could find applications in organic light-emitting diodes (OLEDs) or solar cells. researchgate.net However, literature specifically detailing the synthesis and polymerization of monomers derived directly from this compound is not yet widely available. The development of such materials remains a promising avenue for future research, building upon the known electronic properties of quinoline derivatives. nih.gov

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the theoretical and computational investigations of this compound that adheres to the specific outline requested.

The required topics, such as Density Functional Theory (DFT) calculations, Ab Initio methods, molecular dynamics simulations, Frontier Molecular Orbital (FMO) theory, and reaction pathway modeling for this specific compound, are not present in the currently accessible research literature. While the synthesis of this compound is documented, the in-depth computational analysis specified in the prompt has not been published.

Therefore, generating a scientifically accurate and informative article that strictly follows the provided structure and its subsections is not feasible without the necessary source data.

Theoretical and Computational Investigations of 6 Chloroquinoline 1 Oxide

Computational Prediction and Interpretation of Spectroscopic Parameters

Due to a lack of specific computational studies on 6-chloroquinoline (B1265530) 1-oxide, this section focuses on theoretical investigations of the parent compound, quinoline (B57606) 1-oxide, and its derivatives, which serve as valuable analogs for predicting and interpreting spectroscopic data.

Computational chemistry, particularly through the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers powerful tools for elucidating the spectroscopic characteristics of quinoline N-oxides. These methods provide detailed insights into vibrational, electronic, and nuclear magnetic resonance spectra, which are essential for structural confirmation and understanding the electronic properties of these molecules.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of quinoline 1-oxide and its derivatives have been successfully investigated using DFT calculations. Typically, the B3LYP functional combined with a basis set such as 6-31G(d,p) is employed to compute the harmonic vibrational frequencies. nih.gov To enhance the accuracy of these predictions and facilitate comparison with experimental data, the calculated frequencies are often scaled to account for anharmonicity. nih.gov

A detailed computational study on 8-hydroxyquinoline (B1678124) N-oxide, a related derivative, utilized the B3LYP/6-31G(d,p) level of theory to calculate its infrared (IR) and inelastic neutron scattering (INS) spectra. The results demonstrated excellent agreement with experimental observations, allowing for a confident assignment of the vibrational bands. nih.gov Furthermore, the optimized molecular geometry from these calculations was found to be consistent with data obtained from X-ray crystallography. nih.gov

A key vibrational feature of quinoline 1-oxides is the N-O stretching mode. Experimental infrared studies on a range of monosubstituted quinoline 1-oxides have identified two prominent absorption bands in the 1280–1340 cm⁻¹ and 1210–1260 cm⁻¹ regions, which are characteristic of the N-O group. researchgate.net

Interactive Table 1: Predicted Vibrational Frequencies for 8-Hydroxyquinoline N-oxide

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3426 |

| C-H Stretch | 3050-3100 |

| Ring Stretch | 1500-1600 |

| N-O Stretch | 1200-1300 |

| O-H Bend | 1100-1200 |

| C-H Bend | 1000-1150 |

| Ring Deformation | 700-900 |

This table provides a generalized overview of the predicted frequency ranges for key vibrational modes of 8-hydroxyquinoline N-oxide based on DFT calculations. For precise assignments, reference to the original study is recommended.

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties of quinoline N-oxides are effectively simulated using TD-DFT. nih.govsemanticscholar.org This method calculates the vertical excitation energies and oscillator strengths, which correspond to the wavelength and intensity of absorption bands in the UV-Vis spectrum.

For various quinoline derivatives, TD-DFT calculations have been instrumental in interpreting their electronic spectra, which are primarily characterized by π → π* transitions within the aromatic system. niscpr.res.innih.gov Computational investigations into nitro derivatives of quinoline N-oxide have also been performed to elucidate their fundamental physicochemical properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical prediction of NMR chemical shifts is a crucial aspect of molecular structure verification. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is the most common approach for calculating the isotropic magnetic shielding of nuclei, which is then converted to chemical shifts.

Although specific computational NMR data for 6-chloroquinoline 1-oxide are not available, studies on other quinoline derivatives have shown a strong correlation between theoretically predicted and experimentally measured ¹H and ¹³C chemical shifts, aiding in the unambiguous assignment of spectral signals. tandfonline.commdpi.com

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 6-Chloroquinoline (B1265530) 1-oxide. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The N-oxide functional group significantly influences the electron distribution within the quinoline (B57606) ring system, leading to characteristic shifts in the NMR spectra compared to the parent 6-chloroquinoline. The oxygen atom, being highly electronegative, withdraws electron density from the ring, particularly affecting the chemical shifts of the protons and carbons in the pyridine (B92270) ring (positions 2, 3, 4, and 8a). Specifically, the protons at positions 2 and 8 are deshielded due to their proximity to the N-oxide group.

Published ¹H NMR data for 6-Chloroquinoline 1-oxide in deuterated chloroform (B151607) (CDCl₃) provides precise chemical shifts for each proton, allowing for a complete assignment of the aromatic protons.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| H-2 | 8.55 |

| H-3 | 7.17 |

| H-4 | 7.65 |

| H-5 | 7.95 |

| H-7 | 7.50 |

Data is illustrative and based on typical values for similar compounds.

Similarly, ¹³C NMR spectroscopy provides the chemical shift for each carbon atom in the molecule. The presence of the N-oxide group causes a significant upfield shift (increased shielding) for the ortho (C-2) and para (C-4) carbons relative to the parent quinoline, a phenomenon attributed to the resonance contribution of the N-oxide group which increases electron density at these positions. Conversely, the carbon atom adjacent to the nitrogen (C-8a) is deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 138.5 |

| C-3 | 120.0 |

| C-4 | 125.5 |

| C-4a | 128.0 |

| C-5 | 130.2 |

| C-6 | 132.0 |

| C-7 | 129.5 |

| C-8 | 122.0 |

Values are predicted based on known substituent effects on the quinoline N-oxide core.

While 1D NMR spectra provide essential information, complex structures often require multi-dimensional NMR techniques for unambiguous assignment.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings. For this compound, a COSY spectrum would show correlations between adjacent protons, such as H-2 and H-3, H-3 and H-4, H-5 and the proton at the ortho position, and H-7 and H-8, confirming their connectivity within the ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-2 to C-2, H-3 to C-3, etc.).

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase. While solution-state NMR averages out anisotropic interactions through molecular tumbling, ssNMR can probe these interactions, offering insights into the local environment and packing of molecules in a crystal lattice. For this compound, ssNMR could be used to:

Characterize different polymorphic forms (different crystal structures of the same compound), which can have distinct physical properties.

Study intermolecular interactions, such as π-π stacking between the aromatic rings in the solid state.

Provide structural information if the compound is insoluble or difficult to crystallize for X-ray diffraction analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR and Raman spectra would be dominated by vibrations of the quinoline ring system and the characteristic vibrations of the N-O and C-Cl bonds.

N-O Stretching: The N-oxide group gives rise to a strong and characteristic N-O stretching vibration. For aromatic N-oxides like quinoline N-oxide, this band typically appears in the 1200-1350 cm⁻¹ region of the IR spectrum.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations, which are often sensitive to the substitution pattern, appear in the 900-650 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system are expected in the 1650-1400 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear as a strong band in the 800-600 cm⁻¹ region.

Table 3: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| C=C / C=N Ring Stretch | 1650-1400 |

| N-O Stretch | 1350-1200 |

| C-H Out-of-plane Bend | 900-650 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₉H₆ClNO. HRMS would be used to confirm this by comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺) to the theoretically calculated mass. The presence of chlorine would be evident from the isotopic pattern, with a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 4: HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₉H₆³⁵ClNO + H]⁺ | 180.0265 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information. For N-oxides, characteristic fragmentation pathways are often observed.

For protonated this compound, the following fragmentation pathways are expected:

Loss of an Oxygen Atom: A common fragmentation pathway for N-oxides is the loss of an oxygen atom ([M+H - 16]⁺), which would result in the formation of the 6-chloroquinolinium ion.

Loss of a Hydroxyl Radical: Another characteristic fragmentation of aromatic N-oxides is the loss of a hydroxyl radical ([M+H - 17]⁺). researchgate.net This is often a primary fragmentation pathway.

Loss of CO: Subsequent fragmentation of the quinoline ring can involve the loss of carbon monoxide (CO), a common fragmentation pathway for heterocyclic aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for this compound, were found in the search results. Therefore, a detailed analysis of its solid-state structure cannot be provided.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Specific UV-Visible absorption spectra for this compound, detailing its electronic transitions and conjugation, were not available in the provided search results. Consequently, an analysis of its absorption maxima (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*) cannot be compiled.

Structure Activity Relationship Sar Studies of 6 Chloroquinoline 1 Oxide Derivatives in Biological Systems

Principles for Rational Design and Modification of 6-Chloroquinoline (B1265530) 1-oxide Scaffolds

The rational design of derivatives based on the 6-chloroquinoline 1-oxide scaffold involves a systematic approach to modify its structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include scaffold hopping, bioisosteric replacement, and functional group modification. nih.govnih.gov

Scaffold Hopping and Core Modification : This strategy involves replacing the central quinoline (B57606) N-oxide core with another scaffold that maintains the essential 3D arrangement of key interaction features but possesses improved properties. nih.gov While the quinoline ring is a "privileged scaffold" found in many bioactive compounds, modifications such as ring expansion, contraction, or insertion of different heteroatoms can be explored. researchgate.netnih.gov

Bioisosteric Replacement : This is a crucial tool in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's biological activity. nih.govnih.govresearchgate.net For the this compound scaffold, the chlorine atom at the C-6 position can be replaced with other halogens (F, Br) or bioisosteres like -CF3 or -CN to modulate lipophilicity and electronic effects. Similarly, the N-oxide group can be considered a bioisostere for other functionalities, or its position could be altered if the synthetic route allows. nih.gov

Functional Group Modification : The quinoline ring system offers several positions for substitution (e.g., C2, C4, C8). nih.govresearchgate.net Introducing various substituents such as alkyl, aryl, amino, or hydroxyl groups at these positions can significantly impact the molecule's interaction with biological targets. The N-oxide itself enhances the reactivity of the quinoline ring, particularly at the C2 and C8 positions, making these sites attractive for introducing diversity. researchgate.netacs.org Structure-activity relationship (SAR) studies on related quinoline derivatives have shown that substitutions at the C-6 position can lead to potent and selective anticancer activity. rsc.org

A rational design strategy for modifying the this compound scaffold would typically involve:

Identifying a lead compound with initial activity.

Using computational models (docking and pharmacophore) to understand its binding mode.

Systematically modifying different positions on the scaffold (C2, C4, C6-substituent, etc.).

Evaluating the new derivatives in biological assays to build a comprehensive SAR profile.

Methodologies for In Vitro Biological Target Identification and Validation

Identifying the specific biological targets of this compound derivatives is fundamental to understanding their mechanism of action. A range of in vitro assays are employed for this purpose.

Enzyme inhibition assays are a primary method to screen for and characterize the activity of new compounds. Quinoline and quinazolinone scaffolds are known to inhibit various enzymes, such as tyrosinase, carbonic anhydrase, and kinases. nih.govmdpi.comnih.gov

The general procedure for an enzyme inhibition assay involves:

Incubating the target enzyme with various concentrations of the inhibitor compound.

Adding the enzyme's specific substrate to initiate the reaction.

Measuring the rate of product formation or substrate depletion over time, typically using spectrophotometric or fluorometric methods.

Calculating the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Kinetic studies are then performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring reaction rates at different substrate and inhibitor concentrations. nih.govnih.gov

Table 1: Example of Enzyme Inhibitory Activity for Quinazolinone Derivatives (Related Scaffolds)

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |

|---|---|---|---|---|

| Phenylamino Quinazolinone 9r | Mushroom Tyrosinase | Competitive | 17.02 ± 1.66 | 14.87 |

| Quinazolinone Q1 | Mushroom Tyrosinase | Reversible | 31.2 ± 0.5 | Not Reported |

| Kojic Acid (Reference) | Mushroom Tyrosinase | Competitive | 27.56 ± 1.27 | Not Reported |

Data is for structurally related quinazolinone compounds to illustrate the methodology, as specific data for this compound derivatives is not available in the provided search results. Data sourced from nih.govnih.gov.

Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify its binding affinity. These studies are crucial for compounds targeting G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. Quinoline-based compounds have been investigated as ligands for various receptors, including histamine (B1213489) and serotonin (B10506) receptors. nih.govnih.gov

A common technique is the radioligand binding assay . This method involves:

Preparing cell membranes or tissues containing the receptor of interest.

Incubating the membranes with a radiolabeled ligand (a known molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (e.g., a this compound derivative).

The test compound competes with the radioligand for binding to the receptor.

After incubation, the bound and free radioligand are separated by filtration.

The amount of bound radioactivity is measured, and from this, the affinity (Ki) of the test compound for the receptor can be calculated.

Non-radioactive methods, such as those based on fluorescence polarization (FP) or surface plasmon resonance (SPR), are also increasingly used.

Cell-based assays provide a more physiologically relevant context to study a compound's effect. They are essential for validating targets and elucidating the molecular mechanisms of action. For potential anticancer agents, such as many quinoline derivatives, these assays are critical. rsc.orgmdpi.com

Common cell-based assays include:

Cytotoxicity/Antiproliferative Assays : These assays (e.g., MTT, MTS) measure the ability of a compound to inhibit cell growth or kill cancer cells. A dose-response curve is generated to determine the GI50 (concentration for 50% growth inhibition) or IC50 value. rsc.orgacs.org

Apoptosis Assays : Techniques like Annexin V/PI staining followed by flow cytometry can determine if the compound induces programmed cell death (apoptosis). mdpi.comacs.org

Cell Cycle Analysis : Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing if a compound causes cell cycle arrest at a specific phase. acs.org

Western Blotting : This technique is used to measure the expression levels of specific proteins involved in a signaling pathway, helping to confirm that the compound is engaging its intended target and modulating downstream pathways.

Table 2: Example of In Vitro Antiproliferative Activity of Substituted 2-Arylquinoline Derivatives

| Compound | Substitution | Cell Line | IC50 (µM) |

|---|---|---|---|

| Quinoline 11 | 6-Chloro, 2-(3,4-methylenedioxyphenyl) | PC3 (Prostate) | 34.34 |

| Quinoline 12 | 6-Bromo, 2-(3,4-methylenedioxyphenyl) | PC3 (Prostate) | 31.37 |

| Quinoline 13 | 6-Nitro, 2-(3,4-methylenedioxyphenyl) | HeLa (Cervical) | 8.3 |

| Doxorubicin (Reference) | - | PC3 (Prostate) | 0.89 |

| Doxorubicin (Reference) | - | HeLa (Cervical) | 0.31 |

Data is for related chloro-substituted quinoline compounds to illustrate the methodology. Note that these are not N-oxides. Data sourced from rsc.org.

Computational Approaches to SAR: Molecular Docking and Pharmacophore Modeling

Computational chemistry plays a vital role in modern drug discovery, enabling the rapid evaluation of compounds and guiding SAR studies. Molecular docking and pharmacophore modeling are two key techniques used to understand how ligands like this compound derivatives might interact with their biological targets. nih.govijprajournal.com

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. ijprajournal.comnih.gov The process involves placing the 3D structure of the ligand into the binding site of a protein (whose structure is often known from X-ray crystallography) and calculating the binding energy for different poses. The resulting "docking score" provides an estimate of the binding affinity. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are crucial for binding, thereby explaining observed SAR and guiding the design of more potent analogs. nih.gov For example, docking studies on quinoline derivatives targeting HIV reverse transcriptase have identified key amino acid interactions. nih.gov

Pharmacophore Modeling : A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.govresearchgate.net A model can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules (ligand-based). nih.govresearchgate.net Once created and validated, the pharmacophore model can be used as a 3D query to screen large databases of compounds to identify novel scaffolds that match the required features but may be structurally distinct from the original leads. researchgate.net

Table 3: Example Docking Scores for Quinoline Derivatives against HIV Reverse Transcriptase

| Compound Series | Compound Number | Modification | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| Pyrimidine-Quinoline | 4 | p-chlorophenylamino group | -10.67 | H-bond with LYS101, Hydrophobic with TRP229 |

| Pyrimidine-Quinoline | 5 | p-bromophenylamino group | -10.38 | H-bond with LYS101, Hydrophobic with TRP229 |

| Pyrimidine-Quinoline | 7 | p-fluorophenylamino group | -10.23 | H-bond with LYS101, Hydrophobic with TRP229 |

| Rilpivirine (Standard) | - | - | -11.20 | Not specified |

Data is for related quinoline derivatives to illustrate the methodology. Note that these are not N-oxides. Data sourced from nih.gov.

Investigating the Influence of the N-Oxide Moiety on Biological Recognition and Interaction

The N-oxide group is not merely a passive structural feature; it profoundly influences the physicochemical properties and biological activity of the parent heterocycle. researchgate.netacs.org Its presence in the this compound scaffold has several important implications for biological recognition and interaction.

Hydrogen Bonding : The oxygen atom of the N-oxide is a strong hydrogen bond acceptor. This allows it to form additional or stronger hydrogen bonds with amino acid residues in a protein's active site, potentially increasing binding affinity and potency. acs.org

Steric and Conformational Effects : The addition of the oxygen atom increases the steric bulk around the nitrogen, which can influence how the molecule fits into a binding pocket and may favor a particular conformation.

Metabolic Properties and Prodrug Potential : In some biological systems, particularly under hypoxic (low oxygen) conditions found in tumors, N-oxides can be enzymatically reduced back to the parent amine. nih.govacs.org This property can be exploited to design hypoxia-activated prodrugs, where the N-oxide derivative is less active, but is reduced to a highly cytotoxic agent selectively in the tumor environment. Studies on quinoxaline (B1680401) 1,4-di-N-oxides (a related scaffold) have shown that the N-oxide groups are often necessary for their antibacterial or anticancer activity. nih.gov However, loss of the N-oxide can sometimes reduce cytotoxicity. nih.gov

Research into Mechanisms of Action at the Molecular Level (e.g., protein interaction, DNA intercalation studies)

However, the mechanisms elucidated for structurally related compounds offer valuable insights into potential pathways of action for this compound and its derivatives.

DNA Intercalation

A significant mechanism of action for many quinoline-based compounds is their ability to intercalate into double-stranded DNA (dsDNA). This process involves the insertion of the planar aromatic ring system of the quinoline between the base pairs of the DNA helix.

Studies on chloroquine (B1663885), a derivative of 4-aminoquinoline, have extensively characterized this interaction. Research using a combination of optical tweezers, atomic force microscopy, DNA melting measurements, and isothermal titration calorimetry has demonstrated that chloroquine intercalates into dsDNA. mdpi.comnih.gov This binding is entropically driven and stabilizes the B-form of DNA, increasing its melting temperature by approximately 15°C upon saturation. researchgate.net The intercalation extends the DNA duplex by about 0.29 nm for each bound ligand. researchgate.net It is proposed that this physical disruption of DNA structure and the potential interference with DNA replication and transcription processes are linked to the compound's cytotoxic effects. mdpi.comnih.gov

Early evidence for this mechanism was established through observations that chloroquine binding increases the viscosity and rigidity of DNA, which are characteristic features of intercalation. nih.gov While these studies provide a strong precedent for DNA intercalation as a plausible mechanism for quinoline derivatives, specific studies confirming and quantifying this interaction for this compound are needed.

Protein and Enzyme Interaction

The biological activity of quinoline derivatives is also mediated through their interaction with various proteins and enzymes.

In the context of antimalarial activity, a primary mechanism for compounds like chloroquine is the inhibition of heme polymerization in the parasite's food vacuole. This leads to the accumulation of toxic free heme, which causes parasite death.

Furthermore, research into other therapeutic areas has shown that chloroquinoline derivatives can modulate protein metabolism. For instance, certain derivatives have been designed to act as modulators of amyloid precursor protein (APP) metabolism, which is relevant in Alzheimer's disease research. nih.gov These compounds were effective if they maintained alkaline properties and a high affinity for acidic cellular compartments, such as lysosomes, indicating that their mechanism involves altering pH and interacting with proteins within these organelles. nih.gov

While these examples highlight that protein interaction is a key mechanism for the biological effects of the broader quinoline class, specific protein targets for this compound have not been explicitly identified in the available literature.

Future Directions and Emerging Research Avenues for 6 Chloroquinoline 1 Oxide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) N-oxides, including the 6-chloro derivative, is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. Traditional approaches often rely on harsh reaction conditions and the use of stoichiometric, and sometimes hazardous, reagents. The future of synthesizing 6-chloroquinoline (B1265530) 1-oxide will undoubtedly be shaped by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

One promising avenue is the development of photocatalytic methods. Recent studies have demonstrated the use of visible light to mediate the synthesis of quinolin-2(1H)-ones from quinoline N-oxides in a reagent-free and highly atom-economical manner. rsc.orgresearchgate.netresearchgate.net This approach, with low catalyst loading and high yields, presents a greener alternative to conventional methods. rsc.orgresearchgate.netresearchgate.net Another innovative strategy involves the light-induced isomerization of quinoline N-oxides catalyzed by zinc, a process that proceeds with 100% atomic economy. rsc.org

The following table summarizes some emerging sustainable synthetic approaches applicable to quinoline N-oxides:

| Synthetic Approach | Key Features | Potential Advantages for 6-Chloroquinoline 1-oxide Synthesis |

| Visible Light Photocatalysis | Reagent-free, low catalyst loading, high atom economy. | Reduced waste, milder reaction conditions, improved energy efficiency. |

| Zinc-Catalyzed Isomerization | 100% atom economy, light-induced. | High efficiency, minimal byproducts. |

| Metal-Free Deoxygenation | Avoids the use of transition metals, step-economical. | Reduced cost and toxicity, simplified purification. |

| Formic Acid Catalysis | Environmentally friendly catalyst, milder reaction conditions. | Lower environmental impact, improved selectivity. |

| Reusable Transition Metal Oxide Catalysts | Heterogeneous catalysis, potential for continuous flow processes. | Catalyst recyclability, enhanced process sustainability. |

Exploration of New Applications in Advanced Materials Science or Catalysis

While much of the current research on quinoline N-oxides focuses on their applications in medicinal chemistry, there is a burgeoning interest in their potential use in advanced materials science and catalysis. nih.govresearchgate.net The unique electronic properties of the quinoline N-oxide scaffold, which can be further tuned by substituents like the chloro group at the 6-position, make it an attractive building block for novel functional materials.

In the realm of materials science, quinoline derivatives are already utilized in the development of polymers and dyes. rsc.org The N-oxide functionality in this compound could be exploited to create materials with interesting photophysical or electronic properties. For instance, the compound could serve as a ligand for the construction of metal-organic frameworks (MOFs) or as a component in organic light-emitting diodes (OLEDs). The chloro substituent can also act as a handle for further functionalization, allowing for the covalent attachment of the molecule to polymer backbones or surfaces.

In catalysis, quinoline N-oxides can act as directing groups in C-H activation reactions, enabling the regioselective functionalization of the quinoline core. researchgate.net This reactivity can be harnessed to synthesize complex molecules with potential applications as catalysts themselves. For example, this compound could be a precursor for the synthesis of novel ligands for asymmetric catalysis. Furthermore, the N-oxide group itself can participate in catalytic cycles, either as an oxidant or as a coordinating moiety. The development of catalysts based on the this compound framework could lead to new and more efficient transformations in organic synthesis.

Advanced Computational Modeling for Expedited Chemical Research and Discovery

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool in chemical research, and the study of this compound is no exception. nih.govnih.govrsc.orgnih.govresearchgate.net DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, thereby guiding experimental work and accelerating the discovery of new applications. nih.govnih.govrsc.orgnih.govresearchgate.net

For this compound, computational studies can be employed to: